

Spectroscopic Analysis of 2,3-Dihydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrofuran

Cat. No.: B7770570

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Introduction

2,3-Dihydrofuran (C₄H₆O, CAS No. 1191-99-7) is a heterocyclic organic compound and one of the simplest enol ethers.[1] It exists as a colorless, highly flammable volatile liquid.[1][2] This compound serves as a versatile reagent and intermediate in various organic syntheses, including in the preparation of biologically active molecules like antitumor agents and in metal-catalyzed reactions such as Diels-Alder and cycloaddition reactions.[3] A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This guide provides an in-depth overview of the key spectroscopic data for **2,3-dihydrofuran**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering a core reference for researchers and scientists.

Quantitative Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2,3-dihydrofuran**. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃).

¹H NMR Data

The proton NMR spectrum of **2,3-dihydrofuran** shows three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.95	Triplet	H-4 (Olefinic)
~6.29	Triplet	H-5 (Olefinic)
~4.29	Triplet	H-2 (Aliphatic, -O-CH ₂ -)
~2.58	Multiplet	H-3 (Aliphatic, -C-CH ₂ -)

Note: Specific chemical shifts can vary slightly based on experimental conditions. Data is referenced from common spectral databases.[\[4\]](#)

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~144.5	C-5 (Olefinic)
~105.7	C-4 (Olefinic)
~71.3	C-2 (Aliphatic, -O-C)
~30.5	C-3 (Aliphatic, -C-C)

Note: Data referenced from common spectral databases.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H Stretch (Olefinic)
~2950 - 2850	Strong	C-H Stretch (Aliphatic)
~1620	Strong	C=C Stretch (Alkene)
~1150 - 1050	Strong	C-O-C Stretch (Ether)

Note: Peak positions are approximate. Data is referenced from the NIST Gas Phase IR Spectrum.[\[7\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.[\[8\]](#)

m/z	Relative Intensity (%)	Assignment
70	~85	$[M]^+$ (Molecular Ion)
42	~60	$[C_3H_6]^+$ or $[C_2H_2O]^+$
41	100	$[C_3H_5]^+$ (Allyl cation)
39	~90	$[C_3H_3]^+$ (Propargyl cation)

Note: The base peak is at m/z 41. Data is referenced from the NIST Mass Spectrum (Electron Ionization).[\[2\]](#)[\[8\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid like **2,3-dihydrofuran**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-20 mg of **2,3-dihydrofuran** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.^[9]
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.^[9] Ensure no solid particles are present.
- **Cleaning and Capping:** Wipe the outside of the NMR tube with a tissue dampened with ethanol to remove any dust or fingerprints. Cap the tube securely to prevent evaporation.
- **Data Acquisition:** Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (^1H or ^{13}C), and acquiring the data using an appropriate pulse sequence.^[9]

IR Spectroscopy Protocol (Neat Liquid)

- **Plate Preparation:** Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture contamination.
- **Sample Application:** Place one drop of neat (undiluted) **2,3-dihydrofuran** onto the center of one salt plate.
- **Sandwiching:** Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.
- **Data Acquisition:** Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.
- **Cleaning:** After analysis, separate the plates, rinse them thoroughly with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry Protocol (GC-MS)

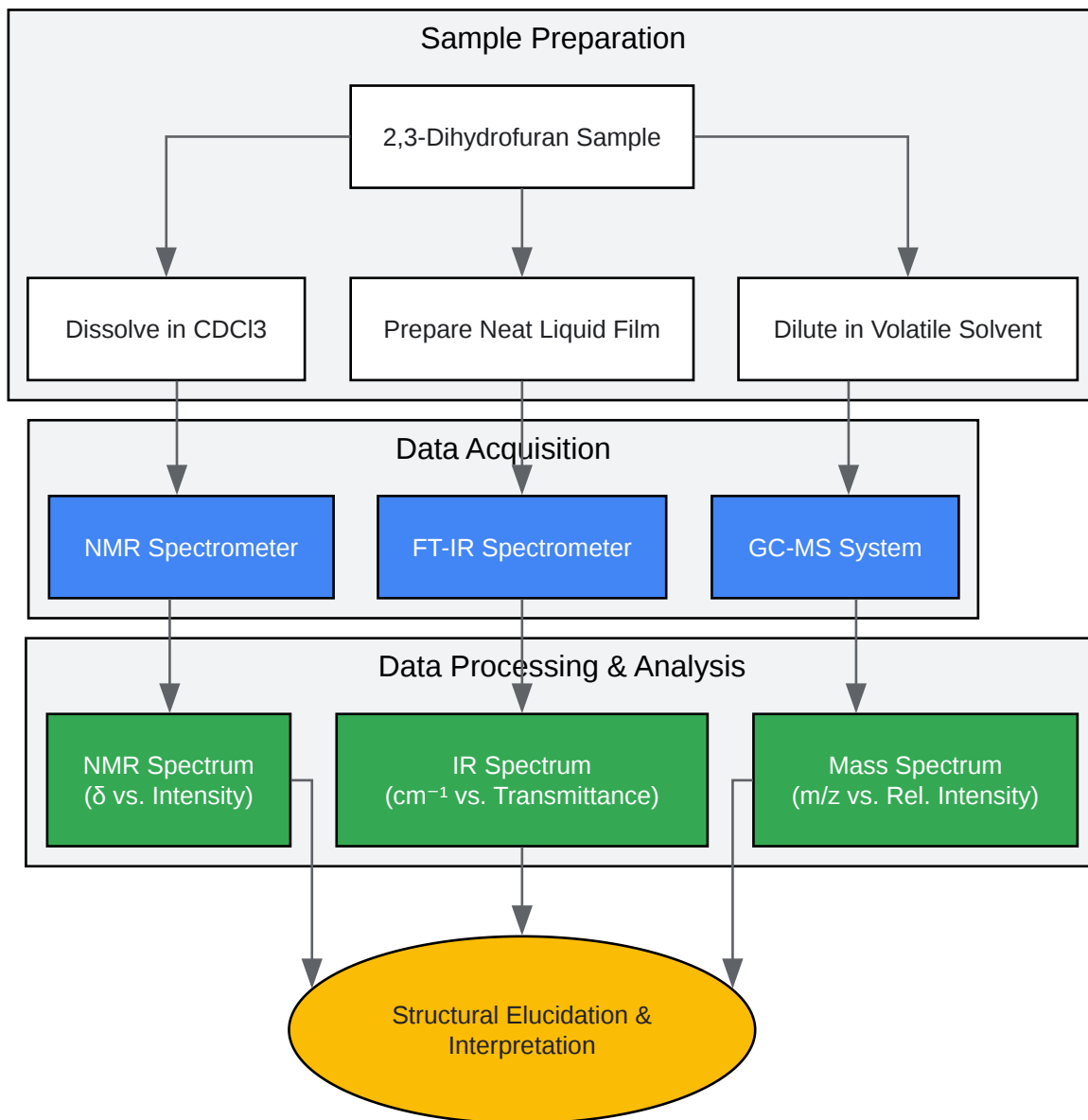
- **Sample Preparation:** Prepare a dilute solution of **2,3-dihydrofuran** in a volatile organic solvent (e.g., dichloromethane or hexane).

- **Injection:** Inject a small volume (typically 1 μL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase.
- **Ionization:** As **2,3-dihydrofuran** elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment (Electron Ionization).
- **Mass Analysis:** The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .[\[8\]](#)

Visualization of Workflow

The logical flow of spectroscopic analysis, from sample preparation to final data interpretation, is a critical component of laboratory science.

General Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **2,3-dihydrofuran**.

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References

- 1. 2,3-Dihydrofuran | C₄H₆O | CID 70934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Furan, 2,3-dihydro- [webbook.nist.gov]
- 6. Furan, 2,3-dihydro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Furan, 2,3-dihydro-4-methyl- [webbook.nist.gov]
- 9. 2,3-dihydrofuran, 1191-99-7 [thegoodscentscompany.com]
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